molecular formula C16H17N3O B14449303 N-Butyl-9H-beta-carboline-3-carboxamide CAS No. 78538-83-7

N-Butyl-9H-beta-carboline-3-carboxamide

Cat. No.: B14449303
CAS No.: 78538-83-7
M. Wt: 267.33 g/mol
InChI Key: YFEBMDGSJWRKGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-9H-beta-carboline-3-carboxamide is a synthetic organic compound belonging to the beta-carboline class of alkaloids. Beta-carbolines are known for their diverse biological activities, including neuroprotective, antiparasitic, and anticancer properties. This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of parasitic infections such as leishmaniasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-9H-beta-carboline-3-carboxamide typically involves the reaction of beta-carboline-3-carboxylic acid with butylamine under specific conditions. The process can be summarized as follows:

    Starting Material: Beta-carboline-3-carboxylic acid.

    Reagent: Butylamine.

    Reaction Conditions: The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent (e.g., dichloromethane).

    Procedure: The beta-carboline-3-carboxylic acid is dissolved in the solvent, followed by the addition of DCC and DMAP. Butylamine is then added dropwise, and the reaction mixture is stirred at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-Butyl-9H-beta-carboline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Antiparasitic Activity: The compound disrupts the cytokinesis process in Leishmania species, leading to cell death.

    Neuroprotective Effects: The compound may exert its neuroprotective effects by modulating neurotransmitter systems and enhancing the expression of neurotrophic factors.

Comparison with Similar Compounds

N-Butyl-9H-beta-carboline-3-carboxamide can be compared with other beta-carboline derivatives to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: Unlike other beta-carboline derivatives, this compound has shown specific antiparasitic activity against Leishmania species, making it a potential candidate for antileishmanial drug development.

Properties

78538-83-7

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

N-butyl-9H-pyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C16H17N3O/c1-2-3-8-17-16(20)14-9-12-11-6-4-5-7-13(11)19-15(12)10-18-14/h4-7,9-10,19H,2-3,8H2,1H3,(H,17,20)

InChI Key

YFEBMDGSJWRKGH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.